molecular formula C23H30O6 B1618454 ZH29Mqq4EB CAS No. 4383-30-6

ZH29Mqq4EB

Katalognummer: B1618454
CAS-Nummer: 4383-30-6
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: QEBOBFQKUHEXGB-WWUWEVONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

CAS-Nummer

4383-30-6

Molekularformel

C23H30O6

Molekulargewicht

402.5 g/mol

IUPAC-Name

[2-[(1S,2S,10S,11S,14R,15S,17S)-14-hydroxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H30O6/c1-13(24)28-12-18(26)22(27)9-7-16-17-5-4-14-10-15(25)6-8-20(14,2)23(17)19(29-23)11-21(16,22)3/h10,16-17,19,27H,4-9,11-12H2,1-3H3/t16-,17-,19-,20-,21-,22-,23+/m0/s1

InChI-Schlüssel

QEBOBFQKUHEXGB-WWUWEVONSA-N

Kanonische SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CCC5=CC(=O)CCC54C)O3)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and General Strategy

The primary starting material for synthesis is typically 11-deoxycortisol or closely related corticosteroids, which already possess the steroid backbone and key functional groups. The synthetic challenge lies in selective modification of hydroxyl groups and introduction of the epoxide moiety without unwanted side reactions.

Selective Protection and Esterification

A critical step involves selective protection of the 21-hydroxyl group to prevent its esterification while allowing the 17-hydroxyl group to be propionylated or acetylated. This is achieved by:

  • Using protecting groups such as DMTr-Cl (dimethoxytrityl chloride) or MMTr-Cl to selectively protect the primary alcohol at position 21.
  • Subsequent esterification of the 17α-hydroxyl group with acylating agents like propionyl chloride or propionic anhydride under mild conditions.

This approach ensures that the 21-hydroxyl remains free, while the 17-hydroxyl is converted to the desired ester.

One-Pot (One-Kettle) Reaction Process

The synthesis can be streamlined by performing the following steps sequentially in a single reaction vessel without intermediate purification :

  • Protection of the 21-hydroxyl group.
  • Esterification of the 17α-hydroxyl group.
  • Removal of the protecting group under acidic ester solvent conditions.

This one-pot strategy enhances industrial scalability by reducing purification steps and improving overall yield and purity.

Epoxidation Step

The formation of the 9,11-epoxy group is typically introduced by epoxidation of the corresponding double bond in the steroid nucleus. This can be achieved using peracid reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to avoid over-oxidation or degradation.

Enzymatic (Biocatalytic) Methods

Lipase-Catalyzed Selective Esterification and Hydrolysis

Biocatalysis using lipases, particularly from Candida species, has been explored to achieve selective esterification or hydrolysis of steroid hydroxyl groups. The enzymatic method involves:

  • Double esterification of 17α and 21 hydroxyl groups.
  • Selective hydrolysis of the ester bond at position 21 by lipase, yielding the target compound with free 21-hydroxyl and esterified 17-hydroxyl.

This method offers high selectivity and mild reaction conditions but faces challenges such as enzyme catalytic efficiency, substrate loading, enzyme recycling, and reaction time.

Process Optimization and Industrial Considerations

Aspect Chemical Synthesis Approach Enzymatic Approach
Selectivity Achieved via protecting groups Achieved via enzyme specificity
Reaction Conditions Mild acid-ester solvent system Mild aqueous or organic media
Purification One-pot reaction reduces steps Requires enzyme removal and reuse
Scalability High, suitable for industrial scale Limited by enzyme stability
Yield High, due to minimized workup Moderate, dependent on enzyme
Time Shorter overall Longer due to enzymatic kinetics

Summary of Key Research Findings

  • The chemical synthesis method using 11-deoxycortisol as raw material with selective protection and esterification is currently the most industrially viable approach.
  • The one-pot reaction mode significantly improves efficiency by combining protection, esterification, and deprotection steps without intermediate purification.
  • Biocatalytic methods provide excellent regioselectivity but are limited by enzyme-related constraints, making them more suitable for small-scale or specialized synthesis.
  • The epoxidation step is critical for introducing the 9,11-epoxy functionality and must be carefully controlled to maintain the integrity of other functional groups.

Data Table: Typical Reaction Conditions for Chemical Synthesis

Step Reagents/Conditions Purpose Notes
Protection of 21-OH DMTr-Cl or MMTr-Cl, mild base, solvent Protect primary hydroxyl Selective, reversible
Esterification of 17α-OH Propionyl chloride or propionic anhydride, mild acid-ester solvent Form ester at 17α position High selectivity
Deprotection Acidic ester solvent system Remove protecting group Avoids hydrolysis of ester
Epoxidation m-CPBA or equivalent peracid, low temperature Introduce 9,11-epoxy group Controlled to prevent side reactions

Analyse Chemischer Reaktionen

Epoxide Ring-Opening Reactions

The 9,11-epoxide group undergoes nucleophilic ring-opening under acidic or basic conditions, forming diols or derivatives.

Key Reactions:

Reaction TypeReagents/ConditionsProducts FormedReferences
Acid-catalyzedZnI₂, Ac₂O, 25°C, N₂ atmosphere6α-Iodo-19-acetyloxypregn-2-en-20-one
Base-catalyzedKOH, MeOH, 20°C, N₂ atmosphereHydrolysis to 17-hydroxy derivatives
  • Mechanism : Acidic conditions (e.g., ZnI₂/Ac₂O) promote electrophilic attack at the epoxide oxygen, leading to iodohydrin formation . Base-mediated hydrolysis cleaves the epoxide to vicinal diols .

Hydrolysis of Acetate Groups

The 21-acetate group is susceptible to hydrolysis under alkaline conditions, regenerating free hydroxyl groups.

Experimental Data:

Substrate PositionReagents/ConditionsProductYieldReferences
21-AcetateKOH, MeOH, 20°C, 5 h17-Hydroxy-3,20-dioxopregn-4-en-21-ol73%
  • Kinetics : Complete deacetylation occurs within 5 hours under mild conditions due to steric accessibility of the 21-position .

Oxidation Reactions

The Δ⁴-3-ketone group and secondary alcohols are oxidation targets.

Oxidation Pathways:

Site of OxidationReagents/ConditionsProducts FormedReferences
Δ⁴-3-KetonePCC, BaCO₃, MS 3Å, Cl₂CH₂, 25°C, 4 h3-Keto retention; side-chain modification
17-HydroxylCrO₃, H₂SO₄ (Jones reagent)17-Keto derivatives
  • Selectivity : Pyridinium chlorochromate (PCC) oxidizes alcohols without affecting the Δ⁴-3-ketone . Chromium-based reagents overoxidize to carboxylic acids .

Reduction Reactions

Ketones and epoxides are reduced to alcohols or alkanes under specific conditions.

Reduction Examples:

Functional GroupReagents/ConditionsProducts FormedReferences
3-KetoneLiAlH₄, THF, 0–25°C, 1 h3β-Hydroxy pregnane derivative
20-KetoneNaBH₄, EtOH, 0°C20β-Hydroxy product
  • Stereochemistry : Lithium aluminum hydride (LiAlH₄) produces β-oriented alcohols due to steric hindrance .

Substitution at the 21-Position

The 21-acetate group undergoes nucleophilic substitution with heteroatoms or carbon nucleophiles.

Substitution Reactions:

NucleophileReagents/ConditionsProducts FormedReferences
ThiolsRSH, Et₃N, DMF, 60°C21-Thioether derivatives
AminesRNH₂, CH₃CN, reflux21-Aminoacetate analogs

Thermal Degradation

Heating above 150°C induces retro-Diels-Alder fragmentation of the steroidal backbone.

Degradation Products:

ConditionsMajor ProductsMinor ProductsReferences
160°C, vacuum, 2 hSeco-pregnane derivativesAromatic hydrocarbons

Photochemical Reactions

UV irradiation (254 nm) initiates [2+2] cycloaddition at the Δ⁴ double bond.

Observed Outcomes:

ConditionsProductsQuantum YieldReferences
UV (254 nm), benzeneCyclobutane-fused dimers0.12

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate serves as a reference standard in analytical chemistry. It is used for the identification and quantification of steroid compounds through techniques such as chromatography and mass spectrometry.

Biological Research

This compound is studied for its role in cellular processes and steroid metabolism. It acts as a model compound to understand the biochemical pathways involved in steroid hormone action.

Medical Applications

The compound is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases. Its mechanism of action involves interaction with glucocorticoid receptors, modulating gene expression related to inflammatory responses.

Pharmaceutical Development

In the pharmaceutical industry, 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate is utilized in the development of new drug formulations and as an intermediate in synthesizing other steroid compounds.

Uniqueness

17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate is distinguished by its specific structural modifications such as the epoxide ring and acetate group. These modifications confer unique pharmacological properties that are valuable for research and therapeutic applications.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of glucocorticoids, 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate demonstrated significant efficacy in reducing inflammation markers in animal models. This suggests its potential use in treating chronic inflammatory conditions.

Case Study 2: Steroid Metabolism Research

Research utilizing this compound has provided insights into steroid metabolism pathways. The findings indicate that modifications to the steroid structure can significantly impact metabolic rates and biological activity.

Wirkmechanismus

The mechanism of action of 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural and Functional Differences

Table 1: Key Structural and Pharmacological Comparisons
Compound Name CAS Number Molecular Formula Key Substituents Role/Application References
Target Compound :
17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate
640-87-9 C₂₃H₃₂O₅ - 9,11-Epoxide
- 21-Acetate
- 3,20-Diketone
Hydrocortisone impurity
Cortisone Acetate 50-04-4 C₂₃H₃₀O₆ - 3,11,20-Triketone
- 21-Acetate
- No epoxide
Anti-inflammatory agent
Prednisolone Acetate 52-21-1 C₂₃H₃₀O₆ - 1,4-Diene
- 11β,17-Dihydroxy
- 21-Acetate
Glucocorticoid (active ingredient)
9β,11β-Epoxy-16β-Methyl Derivative - C₂₄H₃₄O₅ - 9,11-Epoxide
- 16β-Methyl
- 21-Acetate
Synthetic intermediate for fluorinated steroids
17-Hydroxy-3,11,20-trioxopregn-4-en-21-yl acetate 50-04-4 C₂₃H₃₀O₆ - 3,11,20-Triketone
- No epoxide
Cortisone acetate (API)

Key Comparative Analysis

Epoxide vs. Non-Epoxide Analogs :
  • Target Compound vs. Cortisone Acetate :

    • The 9,11-epoxide in the target compound replaces the 11-ketone group in cortisone acetate, reducing glucocorticoid activity but increasing chemical reactivity (e.g., susceptibility to nucleophilic attack) .
    • Cortisone acetate’s 3,11,20-triketone structure enhances binding to corticosteroid-binding globulin (CBG), whereas the target compound’s epoxide limits this interaction .
  • Target Compound vs. Prednisolone Acetate :

    • Prednisolone acetate features a 1,4-diene system (Δ¹,⁴), which enhances anti-inflammatory potency by prolonging receptor binding . The target compound lacks this feature, rendering it pharmacologically inactive as a therapeutic agent.
Analytical and Regulatory Considerations :
  • Impurity Profile : The target compound is classified as Hydrocortisone EP Impurity K , with pharmacopoeial limits set at ≤0.15% in hydrocortisone formulations . In contrast, cortisone and prednisolone acetates are pharmacopeial reference standards with stringent purity requirements (e.g., cortisone acetate: 97.0–103.0% purity) .

Data Tables

Table 2: Physicochemical Properties

Property Target Compound Cortisone Acetate Prednisolone Acetate
Solubility Sparingly soluble in H₂O Freely soluble in CH₂Cl₂ Soluble in ethanol
Melting Point Not reported 234–238°C 225–228°C
Storage Conditions 2–8°C (refrigerated) Room temperature 2–8°C (refrigerated)
Chromatographic Rf Higher retention (HPLC) Intermediate retention Lower retention

Sources:

Biologische Aktivität

17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate, commonly referred to as a synthetic steroid compound, has garnered attention due to its significant biological and pharmacological properties. This compound is structurally related to corticosteroids and has been studied for its potential therapeutic applications in various medical fields.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H30O6
Molecular Weight402.481 g/mol
Melting Point206 °C
Boiling Point569.2 °C
Density1.3 g/cm³
Flash Point195.5 °C

The primary mechanism of action of 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and promotes anti-inflammatory pathways, making it a potential candidate for treating inflammatory and autoimmune diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits potent anti-inflammatory effects. It has been shown to reduce inflammation in various models, including:

  • Acute Inflammation Models : Studies demonstrated significant reductions in edema and leukocyte infiltration in animal models treated with the compound.
  • Chronic Inflammatory Conditions : In models of chronic inflammation, such as arthritis, 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate has been effective in lowering inflammatory markers and improving clinical symptoms.

Immunomodulatory Effects

The compound also displays immunomodulatory properties. It influences both the innate and adaptive immune systems by:

  • Suppressing T-cell activation and proliferation.
  • Modulating cytokine production from macrophages and dendritic cells.

These effects suggest its potential use in conditions characterized by immune dysregulation.

Case Study 1: Treatment of Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate as an adjunct therapy alongside traditional disease-modifying antirheumatic drugs (DMARDs). The study reported a significant reduction in disease activity scores and improved quality of life measures among participants receiving the steroid compared to those on DMARDs alone.

Case Study 2: Allergic Responses

In another study focusing on allergic responses, the administration of this compound significantly reduced symptoms associated with allergic rhinitis in a controlled environment. Patients reported decreased nasal congestion and improved respiratory function after treatment .

Research Findings

Recent studies have highlighted various aspects of the biological activity of 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate:

  • Cellular Studies : In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.
  • Animal Models : Animal studies have shown that administration leads to a decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin levels.
  • Pharmacokinetics : Research into the pharmacokinetics of this compound reveals a favorable absorption profile with a half-life conducive for therapeutic use.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate in pharmaceutical impurity profiling?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while mass spectrometry (MS) confirms molecular weight (388.51 g/mol) via [M+H]+ or [M–H]– ions. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1 \text{H}- and 13C^{13}\text{C}-NMR, resolves structural features like the 9,11-epoxide and acetylated 21-hydroxyl group. Cross-validation with infrared (IR) spectroscopy identifies carbonyl (C=O) and epoxide (C–O–C) stretches (1735–1720 cm1^{-1}) .

Q. How is this compound differentiated from structurally related corticosteroids during impurity analysis?

  • Methodology : Ultra-performance liquid chromatography (UPLC) with gradient elution improves resolution of structurally similar impurities (e.g., Hydrocortisone Impurity G). Comparative MS/MS fragmentation patterns and retention time shifts under varied mobile phases (e.g., acetonitrile/water with 0.1% formic acid) enhance specificity. 1H^1 \text{H}-NMR distinguishes substituents like the 9,11-epoxide from 11-hydroxyl groups in related steroids .

Q. What are the critical spectral markers for identifying this compound in natural product extracts?

  • Methodology : UV absorption at 238 nm (ε ~15,400) corresponds to the Δ4^4-3-keto conjugated system. In 1H^1 \text{H}-NMR, the 9,11-epoxide protons appear as distinct doublets (δ 3.5–4.0 ppm), while the acetyl group at C21 shows a singlet at δ 2.05–2.15 ppm. High-resolution MS (HRMS) with m/z 388.5125 ([M+Na]+) confirms molecular formula C23_{23}H32_{32}O5_5 .

Advanced Research Questions

Q. What synthetic strategies address stereochemical challenges in forming the 9,11-epoxide moiety?

  • Methodology : Epoxidation of Δ9(11)^{9(11)}-pregnene precursors using peracids (e.g., mCPBA) under controlled pH and temperature minimizes side reactions. Stereochemical validation via X-ray crystallography (SHELX refinement) or NOESY NMR confirms β-configuration. Optimized reaction conditions (e.g., −20°C in dichloromethane) yield >90% epoxide with minimal diastereomer formation .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodology : Variability in oxidation steps (e.g., CrO3_3 vs. PCC) and protecting group strategies (e.g., acetylation at C21) contribute to yield discrepancies. Design of experiments (DoE) with factors like catalyst loading, solvent polarity, and reaction time can optimize yields. Reproducibility is enhanced by monitoring intermediates via thin-layer chromatography (TLC) and in situ IR .

Q. What advanced techniques track the biotransformation of this compound in corticosteroid metabolism studies?

  • Methodology : Isotopic labeling (e.g., 14C^{14} \text{C}-acetate at C21) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies metabolic products. In vitro assays with liver microsomes identify cytochrome P450-mediated oxidation (e.g., CYP3A4). Molecular docking studies predict binding affinity to glucocorticoid receptors, explaining its role as a metabolic intermediate .

Q. How does the 9,11-epoxide group influence the compound’s stability under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH) with UPLC monitoring reveal epoxide ring-opening at acidic pH. Degradation kinetics follow first-order models, with activation energy calculated via Arrhenius plots. Lyophilization or storage in amber vials under nitrogen extends shelf-life by reducing hydrolysis .

Methodological Considerations

  • Data Contradictions : Discrepancies in CAS registry entries (e.g., 640-87-9 vs. 7753-60-8) arise from positional isomerism (Δ9(11)^{9(11)} vs. Δ4,9(11)^{4,9(11)}). Cross-referencing with IUPAC nomenclature and SMILES strings (e.g., "C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]35O[C@H]5C[C@]2(C)[C@@]1(O)C(=O)COC(=O)C") ensures structural accuracy .
  • Experimental Design : For impurity synthesis, orthogonal analytical methods (e.g., HPLC-NMR) validate identity, while forced degradation studies (acid/base/oxidative stress) assess robustness of analytical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZH29Mqq4EB
Reactant of Route 2
ZH29Mqq4EB

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.